3-Amino-4-bromo-5-methylisoxazole

Description

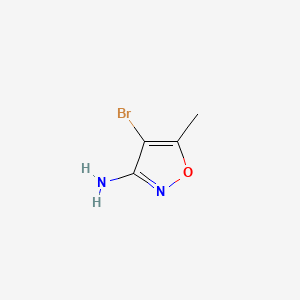

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c1-2-3(5)4(6)7-8-2/h1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZOZNWEHSNXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379044 | |

| Record name | 3-Amino-4-bromo-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5819-40-9 | |

| Record name | 4-Bromo-5-methyl-3-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5819-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-bromo-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5819-40-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-bromo-5-methylisoxazole: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-bromo-5-methylisoxazole, a halogenated heterocyclic amine, has emerged as a pivotal intermediate in the landscape of modern drug discovery and development. Its unique structural features, combining a reactive bromine atom with a versatile amino group on an isoxazole scaffold, offer a rich platform for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its strategic applications in the synthesis of pharmacologically active compounds, underscoring its significance for researchers in medicinal chemistry.

Core Compound Identification

-

Chemical Name: this compound

-

CAS Number: 5819-40-9

-

Molecular Formula: C₄H₅BrN₂O

-

Synonyms: 4-Bromo-5-methylisoxazol-3-amine, 4-Bromo-5-methyl-3-isoxazolamine

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Weight | 177.00 g/mol | [1] |

| Melting Point | 81-82 °C (solvent: Cyclohexane) | [2] |

| Boiling Point | 273.538 °C at 760 mmHg | [2] |

| Density | 1.767 g/cm³ | [2] |

| Appearance | Pale cream to cream powder | [3] |

| Solubility | Soluble in many organic solvents. | |

| XLogP3 | 1.90890 | [2] |

Safety Information:

This compound is classified as an irritant and should be handled with appropriate personal protective equipment in a well-ventilated area.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Synthesis Protocol: A Pathway to a Versatile Intermediate

The synthesis of this compound is typically achieved through the bromination of its parent compound, 3-amino-5-methylisoxazole. The latter is a well-established pharmaceutical intermediate, notably used in the production of the antibacterial drug sulfamethoxazole.[6][7] The introduction of a bromine atom at the 4-position significantly enhances its utility as a versatile building block for further chemical transformations.

Part 1: Synthesis of 3-Amino-5-methylisoxazole

Multiple synthetic routes to 3-amino-5-methylisoxazole have been reported. A common and efficient method involves the cyclization of a nitrile precursor with hydroxylamine.[8][9]

Experimental Protocol:

-

Preparation of the Nitrile Precursor: A suitable starting material is 2-bromocrotononitrile, which can be synthesized from crotononitrile.[7]

-

Cyclization Reaction:

-

In a reaction vessel, dissolve hydroxyurea in an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide).

-

Maintain the pH of the solution between 10.5 and 12.5.[7]

-

To this solution, add 2-bromocrotononitrile dropwise while maintaining the temperature.

-

The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted to neutral.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-amino-5-methylisoxazole.

-

The crude product can be purified by recrystallization or column chromatography.

-

Part 2: Bromination of 3-Amino-5-methylisoxazole

The introduction of the bromine atom at the 4-position of the isoxazole ring is a key step. This is typically achieved via electrophilic bromination. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this transformation.

Experimental Protocol:

-

Reaction Setup:

-

Dissolve 3-amino-5-methylisoxazole in a suitable inert solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

-

Addition of Brominating Agent:

-

Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent to the cooled solution of the starting material. The reaction is typically performed in the dark to prevent radical side reactions.

-

-

Reaction Monitoring and Work-up:

-

The reaction progress is monitored by TLC.

-

Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

-

Purification:

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Caption: Suzuki-Miyaura cross-coupling of this compound.

Scaffold for Kinase Inhibitors

The isoxazole ring is a privileged scaffold in the design of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The ability to functionalize the 3-amino and 4-bromo positions allows for the precise tuning of the molecule's properties to achieve potent and selective inhibition of specific kinases. For example, derivatives of this scaffold have been explored as potential inhibitors of p38 mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases.

Conclusion

This compound stands out as a high-value building block for the synthesis of novel chemical entities with therapeutic potential. Its well-defined physicochemical properties, coupled with a straightforward synthetic route and versatile reactivity, make it an indispensable tool for medicinal chemists. The ability to leverage both the amino and bromo functionalities provides a powerful strategy for generating molecular diversity and developing targeted therapies for a range of diseases. As the demand for novel and effective therapeutics continues to grow, the importance of such key intermediates in the drug discovery pipeline cannot be overstated.

References

- Fisher Scientific. This compound, 97%.

- PubChem. 4-Bromo-5-methyl-1,2-oxazol-3-amine.

- Google Patents. Process for the manufacture of 3-amino-5-methylisoxazole. CA1301766C.

- Google Patents. Method for producing 3-amino-5-methylisoxazole. DE3731850A1.

- Google Patents. Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 7. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

Physicochemical properties of 3-Amino-4-bromo-5-methylisoxazole

An In-depth Technical Guide to 3-Amino-4-bromo-5-methylisoxazole

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a derivative of 3-amino-5-methylisoxazole, a key precursor to sulfamethoxazole and other sulfa drugs, this molecule presents a synthetically versatile scaffold for the development of novel bioactive agents. The presence of three distinct functional—an aromatic amine, a reactive bromine atom, and the isoxazole core—provides multiple handles for chemical modification. This guide offers a comprehensive overview of its core physicochemical properties, outlines a logical synthetic strategy with mechanistic insights, explores its chemical reactivity, and discusses its potential applications in modern drug discovery.

Introduction

The isoxazole ring is a privileged structure in medicinal chemistry, found in a wide array of FDA-approved drugs such as the COX-2 inhibitor parecoxib and the immunosuppressant leflunomide.[1] These compounds leverage the unique electronic and steric properties of the isoxazole core to achieve high target affinity and desirable pharmacokinetic profiles. This compound (CAS No: 5819-40-9) emerges from this class as a particularly valuable building block.[2][3] Its structure is primed for diversification; the amino group can be functionalized to modulate solubility and form hydrogen bonds, while the bromine atom serves as a key anchor point for carbon-carbon bond-forming reactions, enabling access to a vast chemical space. This document serves as a technical resource for researchers aiming to exploit the synthetic potential of this compound.

Section 1: Molecular and Physicochemical Profile

A thorough understanding of a molecule's physical and chemical properties is foundational to its application in synthesis and material science. These parameters dictate solubility, reactivity, and even crystalline packing, which can influence bioavailability.

Caption: Chemical structure of this compound.

The empirical data for this compound are summarized below. It is noteworthy that melting point values from different suppliers show some variance, which may be attributable to differences in purity or the analytical method employed.[2]

| Property | Value | Source |

| CAS Number | 5819-40-9 | [2][3] |

| Molecular Formula | C₄H₅BrN₂O | [2][3] |

| Molecular Weight | 177.00 g/mol | [2][3] |

| Appearance | Pale cream to cream powder | |

| Melting Point | 81-82 °C (in Cyclohexane) 69.0-79.0 °C (clear melt) | [2] |

| Boiling Point | 273.5 °C at 760 mmHg | [2] |

| Density | 1.767 g/cm³ | [2] |

| Flash Point | 119.2 °C | [2] |

| Refractive Index | 1.581 | [2] |

| XLogP3 | 1.91 | [2] |

The XLogP3 value of 1.91 suggests moderate lipophilicity, a desirable characteristic for many drug candidates as it influences their ability to cross cellular membranes.

Crystallographic Data

Detailed crystal structure analysis provides definitive proof of molecular geometry and insights into intermolecular interactions. The crystallography for 3-amino-4-halo-5-methylisoxazoles has been reported, offering an energetic and topological approach to their crystallization.[3] For this compound, the key crystallographic parameters are:

-

COD Number: 7221763

-

Space Group: P -1

-

Cell Dimensions: a=6.4176 Å, b=7.1023 Å, c=7.5370 Å

-

Cell Angles: α=94.502°, β=100.535°, γ=115.558°

This data is invaluable for computational chemists and formulation scientists in modeling studies and polymorphism screening.[3]

Section 2: Synthesis and Mechanistic Rationale

A robust and scalable synthesis is critical for the utility of any chemical building block. While multiple routes to the isoxazole core exist, a logical and field-proven approach for this compound involves a two-stage process: first, the synthesis of the un-halogenated precursor, 3-amino-5-methylisoxazole, followed by selective bromination.

Caption: Proposed two-step synthetic workflow.

Experimental Protocol

The following protocol is a representative methodology based on established chemical principles for isoxazole synthesis and subsequent halogenation.

Step 1: Synthesis of 3-Amino-5-methylisoxazole

-

Causality: This step builds the core heterocyclic structure. One common method involves the reaction of a nitrile compound with hydroxyurea or hydroxylamine hydrochloride under basic conditions.[4][5] The base facilitates the cyclization to form the stable isoxazole ring.

-

Reagent Preparation: In a reaction vessel, combine hydroxylamine hydrochloride and potassium carbonate in water and stir to form a solution.

-

Reaction Initiation: Add a suitable nitrile precursor, such as 3-hydroxybutyronitrile, to the solution.[5]

-

Cyclization: Heat the mixture (e.g., to 60°C) and maintain for several hours to drive the cyclization to completion.

-

Workup & Isolation: After cooling, extract the aqueous layer with an appropriate organic solvent (e.g., toluene). The product can then be isolated from the organic phase, often via an acid-base extraction to purify the amine, followed by crystallization.[5]

Step 2: Bromination of 3-Amino-5-methylisoxazole

-

Causality: This step introduces the bromine atom. The amino group at the 3-position is an activating group, electronically enriching the isoxazole ring and directing electrophilic substitution preferentially to the C4 position. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation as it is a solid, easy to handle, and provides a source of electrophilic bromine under mild conditions, minimizing side reactions.

-

Dissolution: Dissolve the 3-Amino-5-methylisoxazole from Step 1 in a suitable inert solvent such as acetonitrile or dichloromethane in a flask protected from light.

-

Reagent Addition: Cool the solution in an ice bath (0-5°C). Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, maintaining the temperature. The reaction is often rapid.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethanol/water or cyclohexane mixture) or by column chromatography on silica gel to yield pure this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. This allows for selective, stepwise modifications to build molecular complexity.

Caption: Key reaction pathways for chemical diversification.

-

Reactions at the Amino Group: The nucleophilic amino group readily undergoes acylation with acid chlorides or anhydrides to form amides, and with sulfonyl chlorides to form sulfonamides. It can also participate in reductive amination with aldehydes or ketones to yield secondary amines. These modifications are fundamental in medicinal chemistry for tuning physicochemical properties and exploring structure-activity relationships (SAR).

-

Reactions at the Bromo Group: The C4-bromo substituent is a powerful synthetic handle for modern cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of a wide variety of aryl and heteroaryl groups.

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to C4-alkynylated isoxazoles.

-

Heck and Stille Couplings: These reactions further expand the scope of possible C-C bond formations.

-

-

Reactions involving the Isoxazole Ring: While generally stable, the isoxazole ring can be cleaved under specific, often harsh, conditions such as catalytic hydrogenation or strong base, yielding β-amino ketones or other acyclic products. This reactivity is typically avoided unless a ring-opening strategy is desired.

Section 4: Applications in Drug Discovery

The primary application of this compound is as a versatile scaffold for the synthesis of compound libraries for biological screening. Its utility stems from its relationship to known pharmacophores and the synthetic accessibility it provides.

-

Analogs of Sulfa Drugs: The parent compound, 3-amino-5-methylisoxazole, is the defining heterocycle of sulfamethoxazole.[6][7] By using the brominated derivative, medicinal chemists can systematically probe the SAR of the C4 position. Introducing substituents via cross-coupling can lead to analogues with improved potency, altered selectivity against bacterial dihydropteroate synthase, or enhanced pharmacokinetic (ADME) properties.

-

Scaffold for Novel Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding region of the ATP pocket. The ability to install diverse aryl groups at the C4 position via Suzuki coupling makes this scaffold ideal for developing inhibitors targeting specific kinases.[8]

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 177 g/mol , this compound fits within the "rule of three" for fragments. It can be used in fragment screening campaigns, where subsequent optimization and "growing" of the fragment can be achieved through chemistry at the bromine and amine positions.

-

Agrochemical Research: Heterocyclic compounds are also prominent in modern fungicides and herbicides. The isoxazole scaffold can be explored for the development of new crop protection agents.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern chemical synthesis. Its well-defined physicochemical properties, logical synthesis, and orthogonally reactive functional groups provide researchers in drug discovery and materials science with a reliable and versatile tool. The ability to readily perform modifications at both the C4-bromo and N3-amino positions allows for the systematic and efficient exploration of chemical space, accelerating the discovery of novel molecules with tailored biological activities and properties.

References

- This compound - Echemi. [URL: https://www.echemi.com/products/pid_313670-3-amino-4-bromo-5-methylisoxazole.html]

- This compound, 97% - Thermo Scientific Chemicals. [URL: https://www.thermofisher.

- This compound(5819-40-9) 1H NMR - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/5819-40-9_1hnmr.htm]

- 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10487519]

- 3-Amino-5-methylisoxazole, ≥97% - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/232270]

- 5-Amino-4-bromo-3-methylisoxazole, 97% - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/722324]

- How to prepare 3-Amino-4,5-dimethylisoxazole? - Guidechem. [URL: https://www.guidechem.com/news/how-to-prepare-3-amino-4-5-dimethylisoxazole--150000.html]

- 3-Amino-5-methylisoxazole, ≥97% - Ottokemi. [URL: https://www.ottokemi.com/product/3-amino-5-methylisoxazole-97-cas-1072-67-9]

- 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2774464]

- This compound, 97% - Fisher Scientific. [URL: https://www.fishersci.com/shop/products/3-amino-4-bromo-5-methylisoxazole-97/H5548502]

- METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents. [URL: https://patents.google.

- Processes for preparing 3-amino-isoxazoles - Google Patents. [URL: https://patents.google.

- 3-Bromo-5-methylisoxazole-4-carboxylic acid - Smolecule. [URL: https://www.smolecule.com/3-bromo-5-methylisoxazole-4-carboxylic-acid-cas-130742-22-2.html]

- 3-Amino-5-methylisoxazole synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/1072-67-9.htm]

- Preparation method of 3-amino-5-methyl isoxazole - Google Patents. [URL: https://patents.google.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. [URL: https://www.mdpi.com/1420-3049/27/17/5656]

- 3-Amino-5-methylisoxazole - Biosynth. [URL: https://www.biosynth.com/p/FA17634/3-amino-5-methylisoxazole]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O | CID 2774464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

- 5. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Amino-5-methylisoxazole = 97 1072-67-9 [sigmaaldrich.com]

- 7. 3-Amino-5-methylisoxazole, ≥97% 1072-67-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 8. Buy 3-Bromo-5-methylisoxazole-4-carboxylic acid | 130742-22-2 [smolecule.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-bromo-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable building block in the design of novel therapeutics. 3-Amino-4-bromo-5-methylisoxazole, a halogenated derivative, serves as a versatile intermediate for the synthesis of more complex molecules, offering a reactive handle for further functionalization through cross-coupling reactions or nucleophilic substitution. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important chemical entity.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of the precursor, 3-amino-5-methylisoxazole, followed by a regioselective bromination.

Part 1: Synthesis of the Precursor, 3-Amino-5-methylisoxazole

The synthesis of 3-amino-5-methylisoxazole can be accomplished through various routes, with one common and reliable method involving the reaction of a nitrile compound with hydroxyurea in the presence of an alkali metal hydroxide[1][2].

Reaction Mechanism: The reaction proceeds via the formation of a nitrile oxide in situ, which then undergoes a [3+2] cycloaddition with an appropriate enamine or alkyne equivalent. The subsequent cyclization and tautomerization yield the desired 3-aminoisoxazole. Controlling the pH of the reaction medium is crucial for achieving high yields and minimizing the formation of the isomeric 5-amino-3-methylisoxazole[1].

Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole

-

Preparation of the Reaction Mixture: In a well-ventilated fume hood, a solution of hydroxyurea is prepared in an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide). The pH of the solution is carefully adjusted and maintained between 10.5 and 12.5.

-

Addition of the Nitrile: A nitrile compound, such as 2-bromocrotononitrile or tetrolonitrile, is added dropwise to the hydroxyurea solution with vigorous stirring[1]. The temperature is typically maintained at or below room temperature during the addition.

-

Reaction and Work-up: The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 3-amino-5-methylisoxazole.

Caption: Two-step synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

| Property | Value | Source |

| Molecular Formula | C₄H₅BrN₂O | PubChem |

| Molecular Weight | 177.00 g/mol | PubChem |

| Appearance | Crystalline solid | General Observation |

| Melting Point | 81-82 °C (from Cyclohexane) | Echemi |

| CAS Number | 5819-40-9 | PubChem |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.

-

¹H NMR: The proton NMR spectrum is expected to show two main signals: a singlet for the methyl protons and a broad singlet for the amine protons. The absence of a proton at the C4 position is a key indicator of successful bromination.

-

Expected Chemical Shifts (in CDCl₃):

-

~2.3 ppm (s, 3H, -CH₃)

-

~4.5-5.5 ppm (br s, 2H, -NH₂)

-

-

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Expected Chemical Shifts (in CDCl₃):

-

~11 ppm (C-CH₃)

-

C4-Br (low-field shift, exact value requires experimental data)

-

C3-NH₂ (low-field shift)

-

C5 (low-field shift)

-

-

Note: The exact chemical shifts can vary depending on the solvent and the concentration of the sample.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3200 | N-H stretching (amine) |

| ~1620 | C=N stretching (isoxazole ring) |

| ~1580 | N-H bending (amine) |

| ~1450 | C-H bending (methyl) |

| ~1050 | C-O stretching (isoxazole ring) |

| Below 800 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Expected Molecular Ion Peaks (M⁺): m/z 176 and 178.

-

Key Fragmentation Pathways: Fragmentation may involve the loss of the bromine atom, the methyl group, or cleavage of the isoxazole ring.

X-ray Crystallography

The definitive structure of this compound has been confirmed by single-crystal X-ray diffraction. A study by Martins et al. provides detailed crystallographic data for this compound, elucidating the bond lengths, bond angles, and supramolecular interactions within the crystal lattice.[3][4]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has outlined a reliable synthetic route to this compound and detailed the key analytical techniques for its comprehensive characterization. The synthesis involves the preparation of the 3-amino-5-methylisoxazole precursor followed by regioselective bromination. The structural identity and purity of the final product are confirmed through a combination of NMR, IR, and mass spectrometry, with its definitive structure established by X-ray crystallography. This versatile building block holds significant potential for the development of novel compounds in the fields of medicinal chemistry and materials science.

References

- Martins, M. A. P., Meyer, A. R., Tier, A. Z., Longhi, K., Ducati, L. C., Bonacorso, H. G., Zanatta, N., & Frizzo, C. P. (2015). Proposal for crystallization of 3-amino-4-halo-5-methylisoxazoles: an energetic and topological approach. CrystEngComm, 17(38), 7381–7391. [Link]

- PubChem. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine.

- Google Patents. (n.d.). DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.

- Google Patents. (n.d.). CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole.

Sources

- 1. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

- 2. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]

- 3. Proposal for crystallization of 3-amino-4-halo-5-methylisoxazoles: an energetic and topological approach - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Amino-4-bromo-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of 3-amino-4-bromo-5-methylisoxazole, a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, provides validated protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of Isoxazoles and Structural Analysis

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] For drug development professionals, a precise understanding of a molecule's three-dimensional structure is fundamental to elucidating its mechanism of action and optimizing its properties for improved efficacy and safety.[3][4]

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid.[4][5][6] This technique provides unparalleled insight into molecular geometry, including precise bond lengths, bond angles, and intermolecular interactions.[3][5][7] Such detailed structural information is pivotal for establishing structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.[3][4] This guide will walk through the complete process, from synthesis to the detailed analysis of the crystal structure of this compound.

Part 1: Synthesis and Crystal Growth

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

Synthesis of this compound

The synthesis of this compound typically starts with the commercially available precursor, 3-amino-5-methylisoxazole. The subsequent bromination is a key step to introduce the bromine atom at the 4-position of the isoxazole ring.

Experimental Protocol: Synthesis

-

Preparation of 3-amino-5-methylisoxazole: While commercially available, 3-amino-5-methylisoxazole can be synthesized through various reported methods, often involving the cyclization of precursors like β-ketonitriles with hydroxylamine.[8][9][10][11]

-

Bromination:

-

Dissolve 3-amino-5-methylisoxazole in a suitable solvent, such as glacial acetic acid.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, to the stirred solution at a controlled temperature (typically room temperature or slightly below).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., cyclohexane) or by column chromatography on silica gel.[12]

Crystal Growth

Obtaining single crystals of sufficient size and quality is a critical and often challenging step for X-ray diffraction analysis.[3][13] The slow evaporation technique is a commonly employed and effective method.

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Solvent Selection: Choose a solvent or solvent system in which the purified compound has moderate solubility. A mixture of solvents, such as dichloromethane/hexane, can also be effective.[3]

-

Solution Preparation: Dissolve the purified this compound in the chosen solvent to create a nearly saturated solution.

-

Filtration: Filter the solution through a syringe filter or a small plug of cotton wool into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[3]

-

Slow Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle. This allows for the slow evaporation of the solvent.[3]

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates and the solution becomes supersaturated, single crystals should form.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material.[5][6] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[5][13]

Caption: Workflow of Single-Crystal X-ray Diffraction Analysis.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[6][13] The crystal is rotated, and a series of diffraction images are collected by a detector.[5] These images contain a pattern of spots, the intensities and positions of which are used to determine the crystal's unit cell parameters and space group.[13]

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, where the phases of the diffracted X-rays are lost during measurement.[13] Computational methods, such as direct methods or Patterson functions, are used to solve this problem and generate an initial electron density map. An atomic model is then built into this map. This initial model is refined iteratively by adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data, typically measured by the R-factor. The final refined structure is then validated for geometric and crystallographic reasonability.

Part 3: Crystal Structure of this compound

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD).[14]

Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound.

| Parameter | Value | Reference |

| Formula | C₄H₅BrN₂O | [14] |

| Crystal System | Triclinic | [14] |

| Space Group | P-1 | [14] |

| Unit Cell Dimensions | ||

| a (Å) | 6.4176 | [14] |

| b (Å) | 7.1023 | [14] |

| c (Å) | 7.5370 | [14] |

| α (°) | 94.502 | [14] |

| β (°) | 100.535 | [14] |

| γ (°) | 115.558 | [14] |

| Volume (ų) | 295.3 | Calculated from cell parameters |

| Z | 2 | [14] |

| Residual Factor (R) | 0.0331 | [14] |

Molecular and Crystal Packing Analysis

The analysis of the crystal structure reveals key features of the molecule's geometry and how it arranges itself in the solid state.

-

Molecular Geometry: The isoxazole ring is essentially planar. The bond lengths and angles within the ring are consistent with those of other isoxazole derivatives. The positions of the amino, bromo, and methyl substituents relative to the ring can be precisely determined.

-

Intermolecular Interactions: In the crystal lattice, molecules of this compound are likely held together by a network of intermolecular interactions. These can include hydrogen bonds involving the amino group and the nitrogen and oxygen atoms of the isoxazole ring, as well as halogen bonding involving the bromine atom. These interactions are crucial for understanding the crystal packing and can influence the compound's physical properties, such as its melting point and solubility.

Part 4: Physicochemical Characterization

In addition to single-crystal X-ray diffraction, a comprehensive understanding of a compound requires characterization by other analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 177.00 g/mol | [14][15] |

| Melting Point | 81-82 °C | [12] |

| Boiling Point | 273.538 °C at 760 mmHg | [12] |

| Density | 1.767 g/cm³ | [12] |

| Flash Point | 119.232 °C | [12] |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution. The chemical shifts and coupling constants of the protons and carbons provide information about the electronic environment and connectivity of the atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. Characteristic absorption bands for the amino group (N-H stretching) and the isoxazole ring vibrations would be expected.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Caption: Integrated approach for compound characterization.

Part 5: Applications and Future Directions

The isoxazole scaffold is a key component in many pharmaceuticals.[2] For instance, the related compound sulfamethoxazole, which contains a 3-amino-5-methylisoxazole moiety, is a widely used antibiotic. The introduction of a bromine atom, as in this compound, can significantly modulate a molecule's biological activity, lipophilicity, and metabolic stability.

The detailed crystal structure information presented in this guide is invaluable for:

-

Computational Modeling: The precise atomic coordinates can be used as a starting point for computational studies, such as molecular docking simulations, to predict how the molecule might interact with biological targets like enzymes or receptors.

-

Structure-Activity Relationship (SAR) Studies: By comparing the structure of this compound with other active and inactive analogues, researchers can gain insights into the structural requirements for biological activity.

-

Lead Optimization: The structural data can guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future research could involve the synthesis of a library of related compounds and their co-crystallization with target proteins to directly visualize the binding interactions, further accelerating the drug discovery process.

Conclusion

The crystal structure analysis of this compound provides a foundational piece of information for its further development in medicinal chemistry. By integrating synthesis, crystal growth, and state-of-the-art X-ray diffraction techniques, a definitive three-dimensional model of the molecule is achieved. This structural knowledge, combined with other physicochemical and spectroscopic data, empowers researchers and drug development professionals to make informed decisions in the rational design of new and improved therapeutic agents.

References

- A Comparative Guide to the X-ray Crystallography of Benzonitrile Oxide-Derived Isoxazoles. Benchchem.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure.

- Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable.

- A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus. Benchchem.

- Single-crystal X-ray Diffraction. SERC (Carleton).

- This compound. Echemi.

- The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. Published October 25, 2023.

- Single Crystal X-ray Diffraction and Structure Analysis.

- 4-Bromo-5-methyl-1,2-oxazol-3-amine. PubChem.

- 4-Bromo-3-methylisoxazol-5-amine. PubChem.

- Single-crystal X-ray structure of compound 12. ResearchGate.

- 3-Bromo-5-methylisoxazole-4-carboxylic acid. Smolecule.

- The molecular structure of a) 3-amino-5-methylisoxazole (1) and b)... ResearchGate.

- Processes for preparing 3-amino-isoxazoles. Google Patents.

- 3-Amino-5-methylisoxazole synthesis. ChemicalBook.

- METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. Google Patents.

- Process for the manufacture of 3-amino-5- methylisoxazole. Google Patents.

- Preparation method of 3-amino-5-methyl isoxazole. Google Patents.

- Isoxazole. PubChem.

- 5-Amino-4-bromo-3-methylisoxazole 97. Sigma-Aldrich.

- 3-Amino-5-methylisoxazole. Biosynth.

- This compound, 97%. Fisher Scientific.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Published August 31, 2022.

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Published February 2, 2023.

- 3-Amino-5-methylisoxazole. Sigma-Aldrich.

- This compound(5819-40-9) 1H NMR. ChemicalBook.

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. pulstec.net [pulstec.net]

- 8. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 9. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

- 10. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]

- 11. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 12. echemi.com [echemi.com]

- 13. fiveable.me [fiveable.me]

- 14. 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O | CID 2774464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-4-bromo-5-methylisoxazole

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Amino-4-bromo-5-methylisoxazole, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of this compound

This compound belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active molecules. The strategic placement of an amino group, a bromine atom, and a methyl group on the isoxazole ring imparts a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research and development program. Spectroscopic techniques provide the necessary tools to peer into the molecular architecture, ensuring the identity, purity, and structural integrity of the synthesized compound. This guide will delve into the principles and practical application of NMR, IR, and MS for the definitive characterization of this compound.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name 4-bromo-5-methylisoxazol-3-amine, is presented below. The key structural features that will be interrogated by spectroscopic methods are:

-

The isoxazole ring system.

-

The primary amine (-NH₂) group.

-

The bromine substituent.

-

The methyl (-CH₃) group.

-

The overall substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy

Principle & Rationale: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms and aromatic rings deshield protons, shifting their signals downfield (to higher ppm values). Spin-spin coupling between neighboring protons results in the splitting of signals, providing valuable connectivity information.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0-6.0 | Broad singlet | 2H | -NH₂ |

| ~2.4 | Singlet | 3H | -CH₃ |

Interpretation:

-

-NH₂ Protons (δ ~5.0-6.0): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange. The broadness arises from quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange.

-

-CH₃ Protons (δ ~2.4): The methyl protons are expected to appear as a sharp singlet. Their chemical environment is relatively shielded, and there are no adjacent protons to couple with, hence the singlet multiplicity. The bromine at the 4-position will have a modest deshielding effect on the C5-methyl group.

¹³C NMR Spectroscopy

Principle & Rationale: Carbon-13 NMR provides information about the different carbon environments in a molecule. The chemical shifts are sensitive to the hybridization of the carbon and the electronegativity of attached atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C3 (-C-NH₂) |

| ~158 | C5 (-C-CH₃) |

| ~95 | C4 (-C-Br) |

| ~12 | -CH₃ |

Interpretation:

-

C3 (δ ~165): This carbon is attached to the electronegative nitrogen of the amino group and is part of the isoxazole ring, leading to a significant downfield shift.

-

C5 (δ ~158): This carbon is also part of the heterocyclic ring and is attached to the methyl group, appearing at a downfield position.

-

C4 (δ ~95): The carbon atom directly bonded to the bromine atom is expected to be significantly shielded compared to the other ring carbons due to the "heavy atom effect" of bromine, while still being in the sp² region.

-

-CH₃ (δ ~12): The methyl carbon appears in the typical aliphatic region, at a relatively upfield chemical shift.

Experimental Protocol for NMR Spectroscopy

Caption: Experimental workflow for FTIR-ATR data acquisition.

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This will be a spectrum of the empty ATR crystal and will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Lower the press anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

-

-

Data Acquisition and Processing:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Process the spectrum as needed, which may include baseline correction and peak labeling.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Principle & Rationale: In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺•). The energy of this process often causes the molecular ion to fragment into smaller, characteristic ions. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximately 1:1 ratio).

Predicted Mass Spectrum Data (EI):

| m/z | Relative Intensity | Assignment |

| 177/179 | High | [M]⁺• (Molecular ion peak, bromine isotope pattern) |

| 162/164 | Moderate | [M - CH₃]⁺ |

| 98 | Moderate | [M - Br]⁺ |

| 70 | Moderate | [M - Br - CO]⁺ or other fragments |

Interpretation:

-

Molecular Ion Peak (m/z 177/179): The presence of a pair of peaks of nearly equal intensity, separated by two mass units, is the definitive signature of a compound containing one bromine atom. This confirms the molecular weight of this compound (C₄H₅⁷⁹BrN₂O = 177.96; C₄H₅⁸¹BrN₂O = 179.96).

-

[M - CH₃]⁺ (m/z 162/164): Loss of a methyl radical is a common fragmentation pathway.

-

[M - Br]⁺ (m/z 98): Loss of a bromine radical is also a favorable fragmentation, leading to a peak at m/z 98.

-

Further fragmentation can occur, leading to smaller ions that can provide additional structural clues.

Experimental Protocol for Mass Spectrometry (EI-MS)

Caption: Experimental workflow for Electron Ionization Mass Spectrometry.

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for sample purification and introduction.

-

-

Ionization:

-

The sample is vaporized in the high vacuum of the ion source.

-

The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This causes ionization and fragmentation of the molecules.

-

-

Mass Analysis:

-

The positively charged ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected, and a signal proportional to the number of ions at each m/z value is generated.

-

The data is processed to produce a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Synthesis of Spectroscopic Data for Structural Confirmation

The collective evidence from NMR, IR, and MS provides a robust and unambiguous confirmation of the structure of this compound.

-

MS establishes the correct molecular weight and confirms the presence of one bromine atom.

-

IR confirms the presence of the key functional groups: the primary amine, the methyl group, and the isoxazole ring.

-

¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, confirming the substitution pattern and the chemical environment of each atom in the molecule.

The congruence of the data from these three independent spectroscopic techniques provides a high degree of confidence in the assigned structure.

Conclusion

This technical guide has outlined the principles and methodologies for the comprehensive spectroscopic characterization of this compound. By employing a multi-technique approach utilizing NMR, IR, and MS, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols and interpretation guidelines serve as a valuable resource for scientists engaged in the synthesis and development of novel isoxazole-based compounds.

References

- Note: As specific experimental data for this compound was not found in publicly available databases during the literature search for this guide, the presented spectral data is representative and based on established principles of organic spectroscopy and data for analogous structures. For definitive, quantitative analysis, it is recommended to acquire experimental data on a purified sample. The following references provide general information on the spectroscopic techniques discussed.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem. 4-Bromo-5-methyl-1,2-oxazol-3-amine. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the Solubility of 3-Amino-4-bromo-5-methylisoxazole in Common Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification, formulation, and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-4-bromo-5-methylisoxazole (CAS No. 5819-40-9), a key heterocyclic building block in medicinal chemistry. In the absence of extensive published quantitative data, this document first establishes a robust predictive framework based on the molecule's structural and electronic properties. It then provides a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility using the isothermal shake-flask method, a gold-standard technique. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally validate the solubility of this compound to facilitate its effective use in synthesis and formulation.

Introduction: The Critical Role of Solubility

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds integral to the development of numerous therapeutic agents. The unique arrangement of its functional groups—an amine, a bromine atom, and a methyl group on a polar isoxazole ring—imparts a complex physicochemical profile that dictates its behavior in various media. Understanding its solubility is not merely an academic exercise; it is a prerequisite for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and crystallization to optimize yield and purity.

-

Pre-formulation Studies: Assessing its potential for development into oral or parenteral dosage forms, where aqueous and lipid solubility are key determinants of bioavailability.[1]

-

Analytical Method Development: Choosing suitable diluents for chromatographic analysis (e.g., HPLC, GC) and other characterization techniques.

This guide bridges the gap between theoretical prediction and empirical measurement, providing both the scientific rationale for solubility behavior and the practical methodology to quantify it.

Physicochemical Profile and Predictive Solubility Analysis

Before any experimental work, a thorough analysis of the molecule's structure provides invaluable insight into its likely solubility in different classes of solvents.[2] The principle of "like dissolves like" governs this analysis: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3]

Core Molecular Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-5-methylisoxazol-3-amine | [4] |

| CAS Number | 5819-40-9 | [4][5] |

| Molecular Formula | C₄H₅BrN₂O | [4][5] |

| Molecular Weight | 177.00 g/mol | [5][6] |

| Appearance | Pale cream to cream powder/solid | Thermo Fisher |

| Melting Point | 66-82 °C (range from various suppliers) | [5][6] |

| XLogP3 | 1.90890 / 1.1 | [5][7] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | [7] |

| Hydrogen Bond Acceptors | 3 (the ring N, ring O, and -NH₂ N) | [7] |

XLogP3 is a computed value for the octanol-water partition coefficient, indicating a moderate degree of lipophilicity.

Structural Analysis of Functional Group Contributions

The solubility of this compound is a composite of the contributions from its distinct functional groups, as illustrated in the diagram below.[8][9] Functional groups determine a molecule's polarity and its capacity for hydrogen bonding, which are primary drivers of solubility.[8]

Caption: Structural decomposition of this compound.

-

Isoxazole Ring: The heterocyclic ring containing both nitrogen and oxygen is inherently polar and can accept hydrogen bonds, promoting solubility in polar solvents.[9]

-

3-Amino Group (-NH₂): This is the most influential group for promoting solubility in polar protic solvents. It can both donate and accept hydrogen bonds, allowing for strong interactions with solvents like water, methanol, and ethanol.[3][10]

-

5-Methyl Group (-CH₃): As a non-polar, hydrophobic group, it detracts from solubility in polar solvents but will enhance solubility in non-polar or less polar solvents like toluene or hexane.[8]

-

4-Bromo Group (-Br): The bromine atom is electronegative and adds to the overall molecular weight. While it contributes to some polar character, its primary effect is often to reduce solubility compared to a non-halogenated analogue due to its size and London dispersion forces.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent selection in experimental studies.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | The amino group's ability to hydrogen bond strongly with the solvent's -OH group is the dominant interaction. Solubility in water is expected to be limited by the hydrophobic methyl group and the overall molecular size.[3][8] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can accept hydrogen bonds from the amino group and engage in strong dipole-dipole interactions with the polar isoxazole ring. The absence of a large non-polar backbone in the solute favors dissolution. |

| Low Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to Low | THF and DCM can interact with the polar parts of the molecule, but the overall polarity mismatch will limit high solubility. The compound's moderate lipophilicity (XLogP ~1.1-1.9) suggests some affinity.[5][7] |

| Non-Polar | Toluene, Hexane, Cyclohexane | Low to Insoluble | The dominant polar functional groups (-NH₂, isoxazole ring) have very weak interactions with non-polar solvents. The small methyl group is insufficient to drive solubility in these media.[8] |

Experimental Protocol: Thermodynamic Solubility Determination

While predictions are useful, empirical data is the definitive standard. The isothermal shake-flask method is a robust and widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[11] It involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period until equilibrium is reached. The following protocol is adapted from established guidelines, such as those from the OECD.[12][13]

Causality Behind Experimental Choices

-

Why use an excess of solid? To ensure that the solvent becomes fully saturated with the solute, which is the definition of solubility at that temperature.

-

Why agitate for 24-48 hours? Many compounds, especially crystalline solids, dissolve slowly. A long equilibration time is necessary to ensure the system has reached thermodynamic equilibrium, avoiding underestimation of solubility.[14][15]

-

Why control temperature? Solubility is temperature-dependent. For most solids, solubility increases with temperature.[1] Maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility.

-

Why filter or centrifuge? To separate the undissolved solid from the saturated solution, ensuring that the concentration of only the dissolved solute is measured.[16]

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid this compound (e.g., 10-20 mg) to a series of 2 mL glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator set to 25 °C (or the desired temperature).

-

Agitate the samples for at least 24 hours to ensure equilibrium is reached. For crystalline compounds, a 48-hour period is recommended.[15]

-

It is advisable to run samples in triplicate for each solvent to ensure statistical validity.[17]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for 1-2 hours to let larger particles settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the saturated solution from the undissolved solid by either:

-

Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Filter the aliquot through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents). Discard the first few drops to saturate the filter membrane.

-

-

-

Quantification:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol).

-

Create a series of calibration standards by diluting the stock solution.

-

Accurately dilute the filtered saturated solution with the same solvent used for the calibration standards.

-

Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy, or LC-MS) to determine the concentration.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value is the thermodynamic solubility.

-

Conclusion

The solubility of this compound is governed by a balance between its polar amine and isoxazole functionalities and its non-polar methyl group. Predictive analysis suggests high solubility in polar aprotic and protic solvents, with diminishing solubility as solvent polarity decreases. While this theoretical assessment provides essential guidance, it is not a substitute for rigorous experimental measurement. The isothermal shake-flask method detailed herein represents a reliable, self-validating system for obtaining accurate thermodynamic solubility data. By employing this protocol, researchers and drug developers can generate the high-quality data needed to confidently advance their projects, from reaction optimization to final product formulation.

References

- Hou, T. J., et al. (2004). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling, 44(5), 1702–1705.

- Hughes, L. D., et al. (2021). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 25(1), 74–82.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? YouTube.

- Analytice. (2022). OECD 105 – Water Solubility Test at 20°C.

- Enamine. (2020). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Shoghi, E., et al. (2013). Physics-Based Solubility Prediction for Organic Molecules. Journal of Pharmaceutical Sciences, 102(8), 2870-2884.

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 15-19.

- Situ Biosciences. (n.d.). OECD 105 – Water Solubility.

- OECD. (1995). Test No. 105: Water Solubility. OECD Publishing.

- Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Reachem Chemicals. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development.

- TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?.

- National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methylisoxazol-5-amine. PubChem Compound Database.

- Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE.

- Solubility of Things. (n.d.). Functional Groups: Definition and Importance.

- Chemistry For Everyone. (2024). How Do Functional Groups Affect Chemical Properties? YouTube.

- National Center for Biotechnology Information. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine. PubChem Compound Database.

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 4. 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O | CID 2774464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 5-Amino-4-bromo-3-methylisoxazole 97 33084-49-0 [sigmaaldrich.com]

- 7. 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tutorchase.com [tutorchase.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. youtube.com [youtube.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. bioassaysys.com [bioassaysys.com]

A Technical Guide to the Biological Activity Screening of 3-Amino-4-bromo-5-methylisoxazole Derivatives

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This technical guide provides a comprehensive framework for the systematic biological activity screening of a novel class of compounds: 3-Amino-4-bromo-5-methylisoxazole derivatives. Recognizing the nascent stage of research into this specific substitution pattern, this document serves as an in-depth, field-proven guide for researchers, scientists, and drug development professionals. It outlines a logical, tiered approach to elucidate the therapeutic potential of these derivatives, beginning with broad-spectrum primary screens and progressing to more defined secondary and mechanistic assays. The protocols detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility. This guide emphasizes the causality behind experimental choices, grounding every recommendation in established principles of drug discovery.

Introduction: The Rationale for Screening this compound Derivatives

Isoxazole derivatives have demonstrated a remarkable range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][3][4] The versatility of the isoxazole ring allows for extensive chemical modification, enabling the fine-tuning of biological effects and the development of potent and selective therapeutic agents.[1] The specific scaffold of this compound presents a unique chemical space for exploration. The presence of an amino group at the 3-position, a bromine atom at the 4-position, and a methyl group at the 5-position suggests the potential for novel biological interactions. The bromine substituent, in particular, may enhance the lipophilicity and binding affinity of the derivatives to biological targets.

Given the precedent set by other substituted isoxazoles, a systematic screening of this novel class of derivatives is a logical and promising endeavor in the quest for new therapeutic leads. This guide proposes a multi-pronged screening strategy to comprehensively evaluate their biological potential.

A Tiered Approach to Biological Activity Screening

A hierarchical screening cascade is essential for the efficient and cost-effective evaluation of a new compound library. This approach prioritizes broad, high-throughput assays in the initial phase to identify "hits," which are then subjected to more specific and resource-intensive assays in subsequent tiers.

Caption: A tiered workflow for the biological screening of novel compounds.

Tier 1: Primary Screening Protocols

The initial screening phase is designed to cast a wide net, identifying any significant biological activity of the this compound derivatives.

Cytotoxicity Screening: The MTT Assay

Rationale: Before assessing specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of the compounds against mammalian cells. This establishes a therapeutic window and informs the concentration ranges for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[5]

Experimental Protocol:

-

Cell Culture: Culture human cell lines (e.g., HEK293 for non-cancerous cells, and a representative cancer cell line like HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-